(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride
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Overview
Description
(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2,2,2-Trifluoro-1-phenylethanol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
2,2,2-Trifluoroethylamine: Lacks the phenyl group, resulting in different chemical properties.
Phenylethylamine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655106 |
Source
|
Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128404-37-5 |
Source
|
Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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